[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone
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Overview
Description
The compound identified as US9434727, 93 is a small molecular drug with the chemical formula C22H22F8N4O. It is known for its potential therapeutic applications, particularly in targeting plasma retinol-binding protein (RBP4). This compound is characterized by its complex structure, which includes multiple fluorine atoms and a piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9434727, 93 involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. The key steps in the synthesis include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling Reactions: The final steps involve coupling reactions to attach the various functional groups, including the phenyl and piperidine moieties.
Industrial Production Methods
Industrial production of US9434727, 93 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. Good Manufacturing Practices (GMP) are adhered to, ensuring the compound meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
US9434727, 93 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
US9434727, 93 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluorination reactions and the effects of fluorine on chemical reactivity.
Biology: Investigated for its interactions with plasma retinol-binding protein (RBP4) and its potential role in modulating retinoid metabolism.
Medicine: Explored for its therapeutic potential in treating conditions related to retinoid metabolism, such as certain types of cancer and metabolic disorders.
Industry: Utilized in the development of new fluorinated compounds with improved pharmacokinetic properties
Mechanism of Action
The mechanism of action of US9434727, 93 involves its interaction with plasma retinol-binding protein (RBP4). By binding to RBP4, the compound modulates the transport and metabolism of retinoids, which are essential for various biological processes. This interaction affects the signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases related to retinoid metabolism .
Comparison with Similar Compounds
US9434727, 93 can be compared with other similar compounds, such as:
- US10072016, Compound 93
- US10407433, Compound 93
- US10913746, Compound 93
- US11649240, Compound 93
- US9777010, Compound 93
These compounds share structural similarities, particularly the presence of fluorinated piperidine rings. US9434727, 93 is unique due to its specific interaction with plasma retinol-binding protein (RBP4) and its potential therapeutic applications .
Properties
Molecular Formula |
C22H22F8N4O |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone |
InChI |
InChI=1S/C22H22F8N4O/c23-15-2-1-13(17(18(15)24)22(28,29)30)12-3-8-34(9-4-12)20(35)19-14-11-33(10-6-21(25,26)27)7-5-16(14)31-32-19/h1-2,12H,3-11H2,(H,31,32) |
InChI Key |
GUCHXVVEHJYGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C(=C(C=C2)F)F)C(F)(F)F)C(=O)C3=NNC4=C3CN(CC4)CCC(F)(F)F |
Origin of Product |
United States |
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